molecular formula C12H18N4O3S B5294957 N-(5-tert-butyl-3-isoxazolyl)-1-ethyl-1H-pyrazole-4-sulfonamide

N-(5-tert-butyl-3-isoxazolyl)-1-ethyl-1H-pyrazole-4-sulfonamide

Cat. No. B5294957
M. Wt: 298.36 g/mol
InChI Key: ILKCSRWVXLYDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-3-isoxazolyl)-1-ethyl-1H-pyrazole-4-sulfonamide, commonly known as Sulfasalazine, is a drug that has been widely used in the treatment of various inflammatory diseases such as rheumatoid arthritis, ulcerative colitis, and Crohn's disease. Sulfasalazine is a prodrug that is metabolized in the body to produce two active compounds, sulfapyridine, and 5-aminosalicylic acid. These active compounds are responsible for the therapeutic effects of sulfasalazine.

Scientific Research Applications

Sulfasalazine has been extensively studied for its therapeutic effects in various inflammatory diseases. It has been shown to have anti-inflammatory, immunomodulatory, and antioxidant properties. Sulfasalazine has also been studied for its potential use in the treatment of other diseases such as multiple sclerosis and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of sulfasalazine is not fully understood. However, it is believed that sulfasalazine exerts its therapeutic effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). Sulfasalazine also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
Sulfasalazine has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Sulfasalazine has also been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which play a key role in the recruitment of inflammatory cells to the site of inflammation.

Advantages and Limitations for Lab Experiments

Sulfasalazine has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied for its therapeutic effects in various inflammatory diseases, making it a well-established tool for research. However, sulfasalazine has some limitations for lab experiments. It has a relatively short half-life, which may require frequent dosing in in vitro experiments. Sulfasalazine is also known to have some cytotoxic effects, which may limit its use in certain cell types.

Future Directions

There are several future directions for research on sulfasalazine. One area of research is the development of new derivatives of sulfasalazine that may have improved therapeutic properties. Another area of research is the use of sulfasalazine in combination with other drugs for the treatment of inflammatory diseases. Finally, there is a need for further research on the mechanism of action of sulfasalazine, which may lead to the development of more effective therapies for inflammatory diseases.

Synthesis Methods

Sulfasalazine is synthesized by the reaction of 5-aminosalicylic acid with sulfapyridine in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is a yellow-orange powder that is soluble in water.

properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-1-ethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3S/c1-5-16-8-9(7-13-16)20(17,18)15-11-6-10(19-14-11)12(2,3)4/h6-8H,5H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKCSRWVXLYDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=NOC(=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-1-ethyl-1H-pyrazole-4-sulfonamide

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